

# Application Notes: Integrating the ContraCon™ Decontamination Routine into Automated Workflows

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *contracon*

Cat. No.: *B1167394*

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## Introduction

Maintaining aseptic conditions is paramount in cell culture, where microbial contamination can lead to significant data loss and compromised research outcomes. The **ContraCon™** decontamination routine, a proprietary technology by Thermo Fisher Scientific, offers an automated, on-demand solution for eliminating bacteria, fungi, molds, and mycoplasma within CO<sub>2</sub> incubators. This routine utilizes a 90°C moist heat cycle, ensuring a thorough and reliable decontamination of the incubator's interior surfaces without the need for manual disassembly and autoclaving of internal components.[1][2] This document provides detailed protocols for the application of the **ContraCon™** routine and its integration into automated cell culture workflows, ensuring the integrity of your research and bioproduction processes.

## Principle of Operation

The **ContraCon™** routine employs moist heat at 90°C, which is more effective at lower temperatures than dry heat for eliminating microorganisms, particularly resistant spores.[2] The presence of moisture facilitates the germination of spores, rendering them susceptible to the lethal effects of the heat.[2] This automated process simplifies cleaning, minimizes variability associated with manual disinfection, and leaves no chemical residues.[1][2]

## Key Applications

- **Preventative Maintenance:** Regular execution of the **ContraCon™** routine as part of a scheduled maintenance plan helps to maintain a consistently sterile incubator environment, minimizing the risk of contamination in long-term cell cultures.
- **Post-Contamination Decontamination:** In the event of a microbial contamination, the **ContraCon™** routine provides a robust method for complete incubator sterilization, allowing for a swift return to aseptic working conditions.
- **Integration with Automated Systems:** The routine is designed to be seamlessly integrated into automated cell culture platforms, such as those utilizing the Thermo Scientific™ Cytomat™ series of automated incubators.[\[3\]](#) This allows for scheduled, hands-free decontamination cycles, crucial for maintaining sterility in high-throughput screening and biopharmaceutical production workflows.

## Experimental Protocols

### Protocol 1: Standard **ContraCon™** Decontamination Cycle

This protocol describes the standard procedure for running the **ContraCon™** decontamination routine in a compatible Thermo Scientific™ CO<sub>2</sub> incubator.

#### Materials:

- Thermo Scientific™ CO<sub>2</sub> incubator equipped with the **ContraCon™** feature (e.g., Heracell™ 150i or 240i)
- 350 mL of sterile, distilled, or deionized water[\[2\]](#)

#### Procedure:

- **Preparation:** Remove all cell cultures, media, and other sensitive materials from the incubator. Ensure that the incubator is empty.
- **Water Addition:** Add 350 mL of sterile, distilled, or deionized water to the designated water reservoir or pan within the incubator to generate the moist heat.[\[2\]](#)
- **Initiate the Cycle:** Close the incubator door securely. Navigate to the **ContraCon™** routine option on the incubator's control panel.

- Activation: Press the button to begin the decontamination process.<sup>[2]</sup> The cycle will automatically heat the incubator interior to 90°C with moist heat and hold it for the prescribed duration (typically 9 hours).<sup>[3]</sup>
- Completion: After the cycle is complete, the incubator will cool down. Once the temperature has returned to the setpoint, the incubator is ready for use.

#### Protocol 2: Validation of **ContraCon**<sup>™</sup> Decontamination Efficacy

This protocol outlines a method to validate the effectiveness of the **ContraCon**<sup>™</sup> routine using biological indicators. This is particularly useful for quality control and process validation in regulated environments.

##### Materials:

- Biological indicators (e.g., spore strips or suspensions of *Bacillus subtilis* or *Aspergillus niger*)
- Sterile swabs
- Appropriate growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
- Control incubator set to the appropriate growth temperature for the test organisms
- Microplate reader or spectrophotometer for optical density (OD) measurements

##### Procedure:

- Inoculation: Place biological indicators at various locations within the incubator, including hard-to-reach areas such as corners, behind shelves, and near the fan.
- Control Samples: Prepare a set of control biological indicators that will not be subjected to the decontamination cycle.
- Run Decontamination Cycle: Execute the **ContraCon**<sup>™</sup> routine as described in Protocol 1.

- **Post-Cycle Recovery:** Once the cycle is complete and the incubator has cooled, aseptically retrieve the biological indicators.
- **Incubation:** Transfer the biological indicators to the appropriate growth medium. Incubate both the test and control samples under optimal growth conditions.
- **Analysis:** After a suitable incubation period (e.g., 24-48 hours), visually inspect for microbial growth. For quantitative analysis, measure the optical density (OD) of the cultures. A lack of growth in the test samples compared to robust growth in the control samples validates the efficacy of the decontamination.

## Data Presentation

The following tables summarize the expected results from a validation study of the **ContraCon™** decontamination routine.

Table 1: Efficacy of **ContraCon™** Routine Against *Bacillus subtilis* Spores

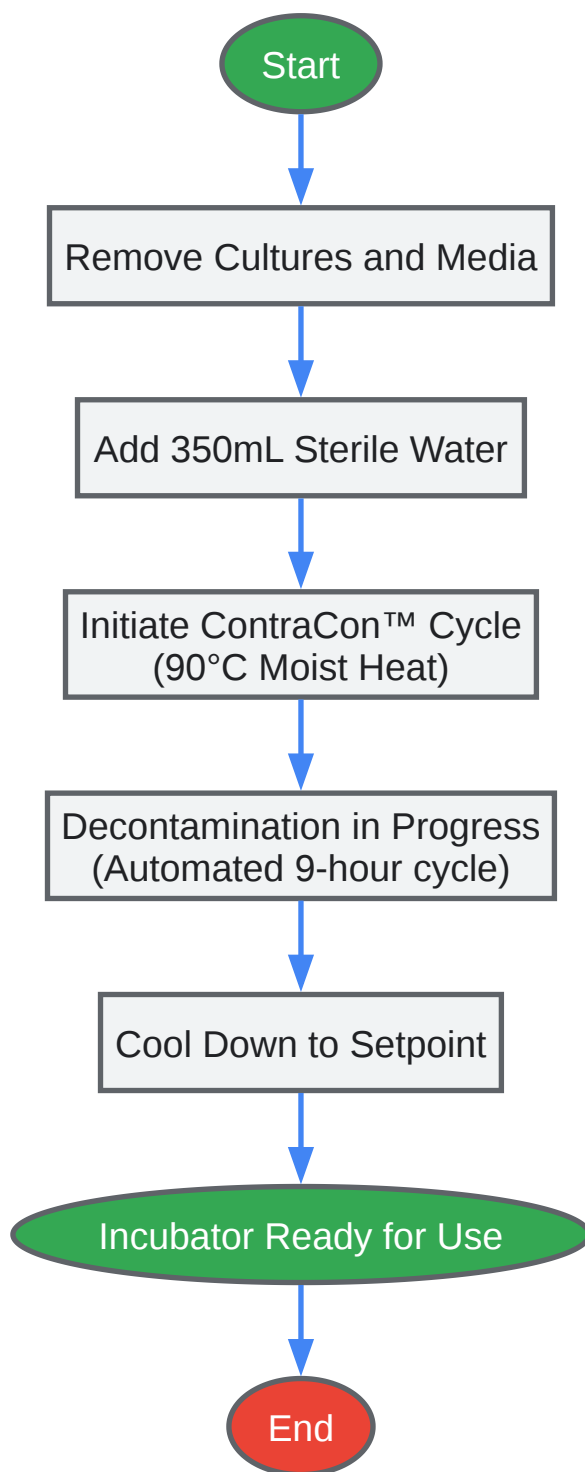
Location within Incubator	Pre-Decontamination (CFU/strip)	Post-Decontamination (CFU/strip)	Log Reduction
Center of Shelf	$1.5 \times 10^6$	0	>6
Back Corner, Top Shelf	$1.3 \times 10^6$	0	>6
Near Fan Housing	$1.6 \times 10^6$	0	>6
Control (No Decontamination)	$1.4 \times 10^6$	$1.3 \times 10^6$	0

Table 2: Efficacy of **ContraCon™** Routine Against *Aspergillus niger* Spores

Location within Incubator	Pre-Decontamination (CFU/strip)	Post-Decontamination (CFU/strip)	Log Reduction
Center of Shelf	$2.1 \times 10^5$	0	>5
Back Corner, Top Shelf	$1.9 \times 10^5$	0	>5
Near Fan Housing	$2.3 \times 10^5$	0	>5
Control (No Decontamination)	$2.0 \times 10^5$	$1.9 \times 10^5$	0

## Visualizations

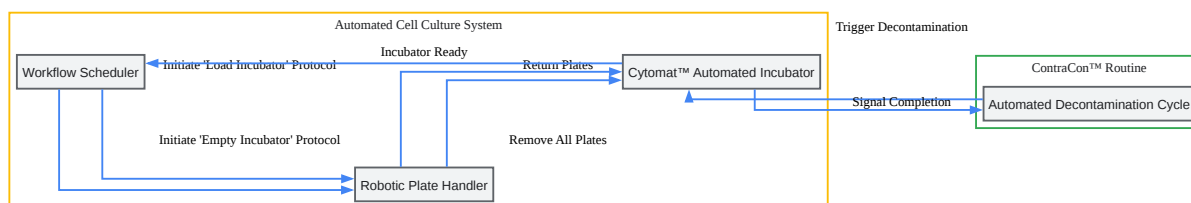
Diagram 1: **ContraCon™** Decontamination Workflow



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Caption: Workflow diagram of the **ContraCon™** decontamination routine.

Diagram 2: Integration of **ContraCon™** into an Automated Cell Culture System



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Caption: Integration of **ContraCon™** into an automated workflow.

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## References

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